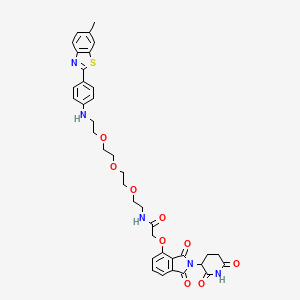![molecular formula C16H9ClF3N3O2S B12369686 N-[3-chloro-5-(trifluoromethyl)-1H-indol-7-yl]-3-cyanobenzenesulfonamide](/img/structure/B12369686.png)
N-[3-chloro-5-(trifluoromethyl)-1H-indol-7-yl]-3-cyanobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-chloro-5-(trifluoromethyl)-1H-indol-7-yl]-3-cyanobenzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a trifluoromethyl group, a cyano group, and a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-5-(trifluoromethyl)-1H-indol-7-yl]-3-cyanobenzenesulfonamide typically involves multiple steps, including Friedel-Crafts acylation, nitration, and sulfonation reactions. One common synthetic route involves the following steps:
Friedel-Crafts Acylation: This step introduces the acyl group to the aromatic ring using an acyl chloride and a Lewis acid catalyst such as aluminum chloride.
Sulfonation: The sulfonamide group is introduced using sulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-chloro-5-(trifluoromethyl)-1H-indol-7-yl]-3-cyanobenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and cyano groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indoles or benzenesulfonamides.
Wissenschaftliche Forschungsanwendungen
N-[3-chloro-5-(trifluoromethyl)-1H-indol-7-yl]-3-cyanobenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-[3-chloro-5-(trifluoromethyl)-1H-indol-7-yl]-3-cyanobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to altered biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluazinam: A fungicide with a similar trifluoromethyl group.
Fluopyram: Another fungicide with a pyridinyl structure.
N-(3,5-Bis(trifluoromethyl)phenyl)-2-chloroacetamide: A compound with similar trifluoromethyl and chloro groups.
Uniqueness
N-[3-chloro-5-(trifluoromethyl)-1H-indol-7-yl]-3-cyanobenzenesulfonamide is unique due to its combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its indole core structure also differentiates it from other similar compounds, providing unique interactions with biological targets.
Eigenschaften
Molekularformel |
C16H9ClF3N3O2S |
|---|---|
Molekulargewicht |
399.8 g/mol |
IUPAC-Name |
N-[3-chloro-5-(trifluoromethyl)-1H-indol-7-yl]-3-cyanobenzenesulfonamide |
InChI |
InChI=1S/C16H9ClF3N3O2S/c17-13-8-22-15-12(13)5-10(16(18,19)20)6-14(15)23-26(24,25)11-3-1-2-9(4-11)7-21/h1-6,8,22-23H |
InChI-Schlüssel |
PWRZBPHYCATJRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC3=C2NC=C3Cl)C(F)(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid;(6'-acetyloxy-2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate](/img/structure/B12369607.png)
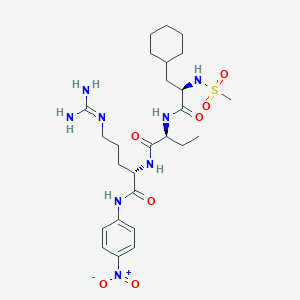
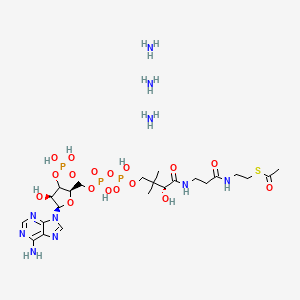
![(2S,4S,11bR)-9,10-bis[(3,5-dimethylphenyl)methoxy]-4-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B12369624.png)
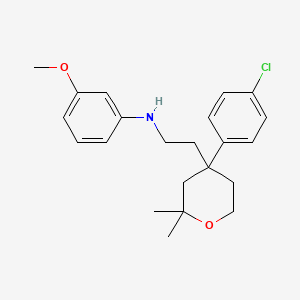


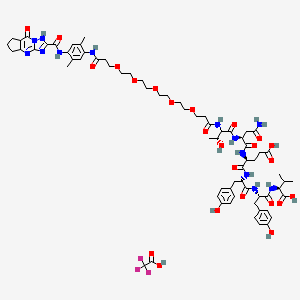
![2-[2-[7-[(2R)-2-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-5-oxopyrrolidin-1-yl]heptanoyl]hydrazinyl]-2-oxoacetic acid](/img/structure/B12369663.png)
![2-[[(8S)-2-[(4-chloro-2-fluorophenyl)methoxy]-3-(difluoromethyl)-8-methyl-6,8-dihydro-5H-1,7-naphthyridin-7-yl]methyl]-7-methoxy-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid](/img/structure/B12369670.png)
![N-[(1S,2S)-2-{[3-Ethyl-5-(trifluoromethyl)pyrazin-2-yl]amino}cyclopentyl]-3-(2H-1,2,3-triazol-2-yl)pyridine-2-carboxamide](/img/structure/B12369673.png)


